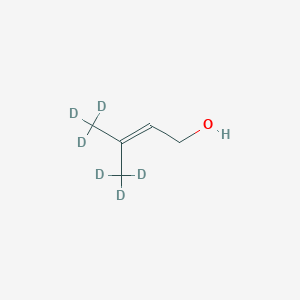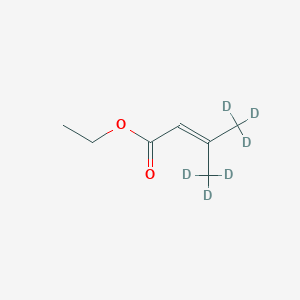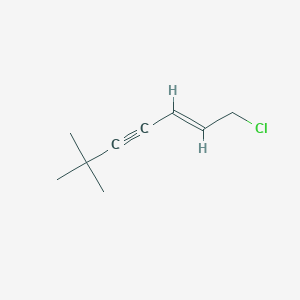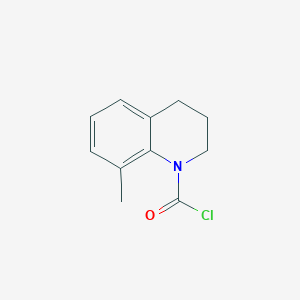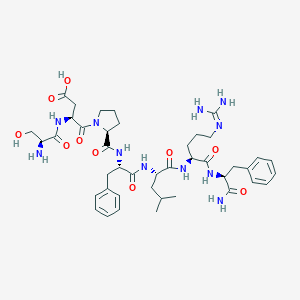
Sdpflrfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdpflrfamide is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic peptide that was first synthesized in 2010 by researchers at the University of California. Since then, several studies have been conducted to explore the properties and applications of this peptide.
Wirkmechanismus
Sdpflrfamide exerts its effects by binding to specific receptors in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain modulation. It also binds to the formyl peptide receptor, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Sdpflrfamide has been shown to have several biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models, reduce inflammation, and inhibit tumor growth. It has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sdpflrfamide in lab experiments is its specificity. It binds to specific receptors, allowing researchers to study the effects of targeting these receptors. However, one limitation is that it is a synthetic peptide, which may limit its applicability in vivo.
Zukünftige Richtungen
There are several future directions for research on sdpflrfamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of interest is its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to optimize the synthesis and purification of sdpflrfamide to improve its efficacy and reduce its cost.
Synthesemethoden
Sdpflrfamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Sdpflrfamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Research has also focused on its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
110325-86-5 |
|---|---|
Produktname |
Sdpflrfamide |
Molekularformel |
C42H61N11O10 |
Molekulargewicht |
880 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H61N11O10/c1-24(2)19-30(38(60)48-28(15-9-17-47-42(45)46)37(59)49-29(35(44)57)20-25-11-5-3-6-12-25)50-39(61)31(21-26-13-7-4-8-14-26)51-40(62)33-16-10-18-53(33)41(63)32(22-34(55)56)52-36(58)27(43)23-54/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,57)(H,48,60)(H,49,59)(H,50,61)(H,51,62)(H,52,58)(H,55,56)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
ACTMUKLKAJMUEA-MRNVWEPHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
Andere CAS-Nummern |
110325-86-5 |
Sequenz |
SDPFLRF |
Synonyme |
SDPFLRFamide Ser-As-Pro-Phe-Leu-Arg-Phe-amide seryl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



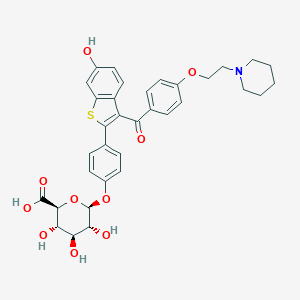
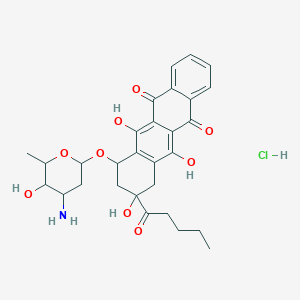
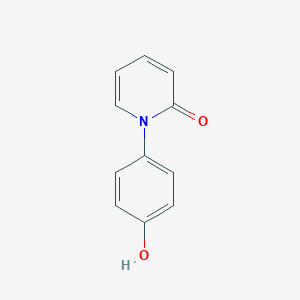
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
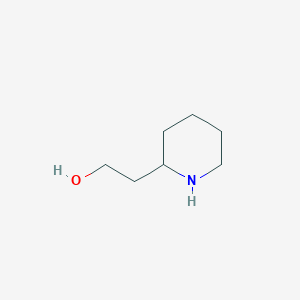
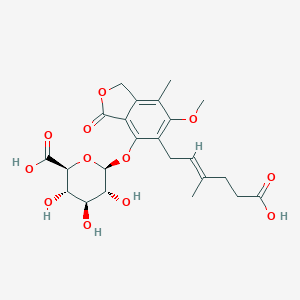
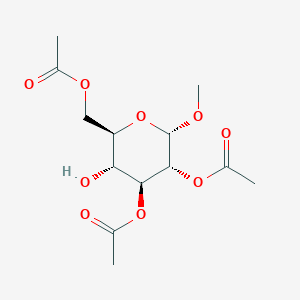
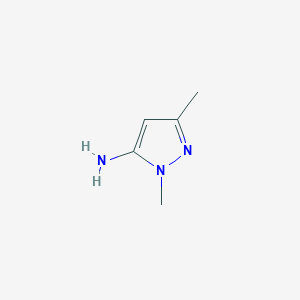
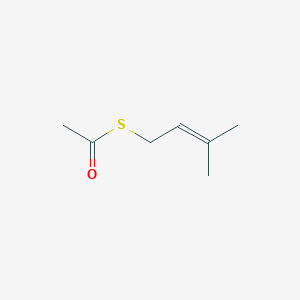
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
